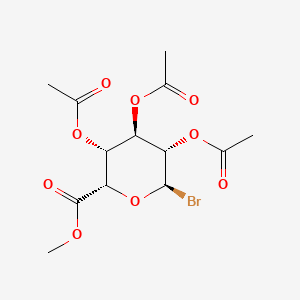
methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of multiple acetoxy groups and a bromine atom attached to the oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative, which is then subjected to bromination to introduce the bromine atom at the 6-position.
Acetylation: The brominated oxane derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy groups at the 3, 4, and 5 positions.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding oxane derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of triacetyloxy oxane carboxylic acids.
Reduction: Formation of triacetyloxy oxane carboxylate.
Substitution: Formation of hydroxyl or amino-substituted oxane derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various bioactive compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-chlorooxane-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-fluorooxane-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-iodooxane-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs
Propiedades
Fórmula molecular |
C13H17BrO9 |
|---|---|
Peso molecular |
397.17 g/mol |
Nombre IUPAC |
methyl (2S,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11+,12+/m1/s1 |
Clave InChI |
GWTNLHGTLIBHHZ-GCHJQGSQSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















